molecular formula C19H23NO B220874 N-benzyl-N-isopropyl-3-phenylpropanamide

N-benzyl-N-isopropyl-3-phenylpropanamide

カタログ番号 B220874
分子量: 281.4 g/mol
InChIキー: MGNMFXYCTMKDGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-N-isopropyl-3-phenylpropanamide, also known as benzylphenylpropionamide (BZP), is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

作用機序

BZP works by increasing the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, movement, and attention. By increasing their release, BZP may help to improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream. These effects are similar to those of other amphetamines and are thought to be responsible for the drug's stimulant properties.

実験室実験の利点と制限

BZP has several advantages for lab experiments, including its stability and ease of synthesis. However, its potential for abuse and toxicity must be taken into consideration when designing experiments. Additionally, the use of BZP in human subjects is highly regulated and requires approval from ethical review boards.

将来の方向性

There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for neurological disorders, particularly those that involve dopamine and serotonin dysfunction. Additionally, BZP may have applications in the field of drug discovery, as a tool for studying the mechanisms of neurotransmitter release. Further research is needed to fully understand the potential benefits and limitations of BZP in these areas.

合成法

BZP can be synthesized through a multi-step process, starting with the condensation of benzyl cyanide and isopropyl magnesium bromide to form 3-phenylpropanenitrile. This is then reduced to 3-phenylpropanamine, which is subsequently benzylated to form BZP.

科学的研究の応用

BZP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Studies have shown that BZP acts as a dopamine and serotonin releaser, which may help to alleviate symptoms of these disorders.

特性

製品名

N-benzyl-N-isopropyl-3-phenylpropanamide

分子式

C19H23NO

分子量

281.4 g/mol

IUPAC名

N-benzyl-3-phenyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C19H23NO/c1-16(2)20(15-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3

InChIキー

MGNMFXYCTMKDGZ-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

正規SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

溶解性

36.8 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。